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Compound of Interest

Compound Name: KLS-13019

Cat. No.: B608358

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data on the safety and
toxicity of KLS-13019. Data from formal Investigational New Drug (IND)-enabling toxicology,
genotoxicity, and safety pharmacology studies are not fully available in the public domain and
are likely proprietary to the developing company. The information herein is intended for
research and informational purposes only.

Executive Summary

KLS-13019 is a novel, synthetic analogue of cannabidiol (CBD) engineered for improved
potency, safety, and pharmacokinetic properties.[1][2] Preclinical research highlights its
potential as a hon-opioid therapeutic for neuropathic pain, particularly chemotherapy-induced
peripheral neuropathy (CIPN).[3][4] The primary mechanisms of action identified are
antagonism of the G-protein coupled receptor 55 (GPR55) and modulation of the mitochondrial
sodium-calcium exchanger (MNCX-1).[5][6][7] In vitro studies have demonstrated a significantly
wider therapeutic window for KLS-13019 compared to CBD, showing lower neurotoxicity at
effective neuroprotective concentrations.[8][9] While comprehensive regulatory toxicology data
is not publicly available, existing research indicates a promising safety profile.[5][10]

In Vitro Safety and Toxicity

In vitro studies utilizing primary rat hippocampal cultures have been central to characterizing
the neurotoxicity profile of KLS-13019, particularly in comparison to its parent compound, CBD.
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These studies consistently show KLS-13019 to be significantly less toxic than CBD.[8][9]

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from comparative in vitro toxicity
assays.

Table 1: Comparative Neurotoxicity of KLS-13019 and CBD in Hippocampal Cultures

Relative Safety

Compound Assay Type TC50 (pM)* Source(s)
vs. CBD
Neuronal )
KLS-13019 o 81 5-fold less toxic [8]
Viability (CFDA)
Neuronal
CBD o 17 - [8]
Viability (CFDA)
Cell Death
KLS-13019 (Propidium ~100 6-fold less toxic [8]
lodide)
Cell Death
CBD (Propidium 15 - [8]
lodide)

1 TC50 (Toxic Concentration 50%): The concentration of the compound that causes a 50%
reduction in neuronal viability or a 50% increase in cell death.

Table 2: Comparative Neuroprotective Potency and Safety Index
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Neuroprotectio

n Assay (vs. In Vitro Safety

Compound EC50 (nM)? Source(s)
Ethanol/Ammo Index®
nia)

Prevention of
KLS-13019 o 16 >5000 [2]
Neuronal Toxicity

Prevention of
CBD o 800 12.5 [2]
Neuronal Toxicity

2 EC50 (Effective Concentration 50%): The concentration of the compound that provides 50%
of the maximum neuroprotective effect. 3 Safety Index: Calculated as TC50 (Toxicity) / EC50
(Potency). A higher index indicates a wider therapeutic window. KLS-13019 was noted to be
>400-fold safer than cannabidiol.[1][11]

Experimental Protocols: In Vitro Toxicity

2.2.1 Cell Culture and Treatment
o Model: Dissociated hippocampal cultures were prepared from embryonic day 18 rats.[2]

» Toxicity Induction: To assess neuroprotective effects, cultures were exposed to toxins such
as ethanol and ammonium acetate or the chemotherapeutic agent paclitaxel.[2][8]

o Compound Administration: KLS-13019 or CBD was applied to the cultures at varying
concentrations, either as a pretreatment to prevent toxicity or concurrently with the toxin.[8]

2.2.2 Viability and Cell Death Assays

o Neuronal Viability Assay: Carboxyfluorescein diacetate (CFDA) was used to measure the
viability of neurons. CFDA is a non-fluorescent compound that is converted to a fluorescent
product by esterases within living cells. A decrease in fluorescence indicates a loss of viable
neurons.[2][8]

o Cell Death Assay: Propidium lodide (PI) was used to quantify cell death. Pl is a fluorescent
dye that cannot cross the membrane of live cells, but can enter and stain the DNA of dead
cells. An increase in fluorescence corresponds to an increase in cell death.[2][8]
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o Data Analysis: Fluorescence was measured using appropriate instrumentation, and TC50
values were calculated from concentration-response curves.[8]

In Vivo Safety and Efficacy Observations

While specific safety pharmacology and toxicology reports are not public, in vivo studies on the
efficacy of KLS-13019 in rodent models of neuropathic pain provide insights into its safety at
therapeutic doses.

o Efficacy in CIPN Models: KLS-13019 has been shown to be effective in both preventing and
reversing mechanical and cold allodynia in rat models of CIPN induced by paclitaxel and
oxaliplatin.[4][5]

 Effective Dosing: Both intraperitoneal and oral administration of KLS-13019 in the range of
1-10 mg/kg effectively reversed allodynia.[4][5] These studies suggest that the effective dose
is well-tolerated.

o Abuse Liability: Unlike opioids, KLS-13019 does not bind to opioid receptors.[3]
Furthermore, it has been shown to attenuate the reinforcing properties of morphine in a
mouse self-administration model, suggesting a low risk for abuse and potential utility in
reducing opioid dependence.[5]

Experimental Protocols: In Vivo Neuropathic Pain Model

e Animal Model: Adult male and female Sprague-Dawley rats were used.[5]

¢ Induction of Neuropathy: Chemotherapy-induced peripheral neuropathy was induced by
administering paclitaxel (e.g., 1 mg/kg daily for 4 days) or oxaliplatin.[4][5]

e Drug Administration: KLS-13019 was administered either intraperitoneally (i.p.) or orally
(p.0.) in various dosing paradigms (acute or chronic).[4][5]

e Behavioral Assessment: Mechanical allodynia was assessed using von Frey monofilaments,
which apply a calibrated force to the paw to determine the withdrawal threshold. A lower
threshold indicates increased pain sensitivity.[5]

Mechanism of Action and Associated Pathways
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The safety and efficacy of KLS-13019 are intrinsically linked to its specific molecular targets,
which differ from CBD and may contribute to its improved safety profile.

GPR55 Antagonism and Anti-Inflammatory Effects

Chemotherapeutic agents like paclitaxel can induce an increase in the expression of GPR55 in
dorsal root ganglion (DRG) neurons. This upregulation is associated with neuroinflammation,
characterized by elevated levels of NLRP3 and Interleukin-13 (IL-13). KLS-13019 acts as a
potent antagonist of GPR55, reversing the upregulation of the receptor and the associated
inflammatory markers.[5][6][12]
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Caption: KLS-13019 antagonizes paclitaxel-induced GPR55 upregulation and
neuroinflammation.

Modulation of Mitochondrial Calcium Homeostasis

KLS-13019 exerts neuroprotective effects by modulating the mitochondrial Na+/Ca2+
exchanger (MNCX-1). In conditions of cellular stress (e.g., paclitaxel toxicity), mitochondrial
calcium overload can lead to oxidative stress and neuronal damage. KLS-13019 promotes the
activity of mNCX-1, facilitating the removal of excess calcium from the mitochondria and
preserving neuronal health.[5][7][13]
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Caption: KLS-13019 promotes mNCX-1 activity to reduce mitochondrial Ca2* and oxidative
stress.

Experimental Workflow Diagrams
In Vitro Neuroprotection Assay Workflow

The following diagram illustrates the typical workflow for assessing the neuroprotective
properties of KLS-13019 in cell culture.
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Caption: Workflow for determining the in vitro neuroprotective and toxic effects of KLS-13019.

In Vivo CIPN Reversal Study Workflow

This diagram outlines the process for evaluating the ability of KLS-13019 to reverse
established neuropathic pain in an animal model.

Day 0: Days 1-4: Day 7: Day 7+: Follow-Up:
Baseline Pain Induce Neuropathy Confirm Allodynia Administer KLS-13019 Assess Pain Threshold
Threshold (von Frey) (Paclitaxel Injections) (Pain Threshold Test) (Acute or Chronic) Post-Treatment
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Caption: Experimental workflow for the in vivo reversal of chemotherapy-induced neuropathic
pain.

Conclusion

The available preclinical data strongly suggest that KLS-13019 has a favorable safety profile
compared to cannabidiol, characterized by lower in vitro neurotoxicity and a significantly wider
therapeutic window. Its efficacy at well-tolerated doses in animal models of neuropathic pain,
combined with a non-opioid mechanism of action, positions it as a promising candidate for
further development. The completion and publication of formal IND-enabling safety
pharmacology, toxicology, and genotoxicity studies will be critical for fully elucidating its clinical
safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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